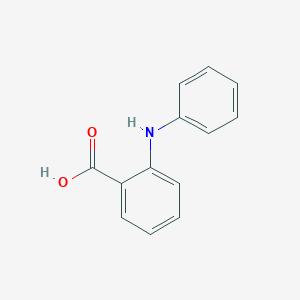
N-phenylanthranilic acid
Cat. No. B057280
Key on ui cas rn:
91-40-7
M. Wt: 213.23 g/mol
InChI Key: ZWJINEZUASEZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03994688
Procedure details


Redistilled aniline (310 g, 3.32 mol), pure 2-chlorobenzoic acid (82 g, 0.52 mol), fresh dried potassium carbonate (82 g, 0.6 mol) and cupric oxide (2.0 g) are refluxed for two hours in an oil bath (air cooler). Excess aniline is initially removed by distillation in vacuum and later by water vapor. The remaining solution (500 ml) is boiled for 15 min. with 40 g of activated carbon and filtrated. The filtrate is poured into a mixture of concentrated hydrochloric acid (60 ml) and water (120 ml) during agitation. After cooling the deposit is separated by filtration, washed in water and dried at 120° C. This blue-grey product is cleaned out by dissolving 50 g in 1000 ml of water containing 25 g of sodium carbonate and boiling for 5 minutes with 25 g activated carbon. This is followed by filtration and precipitation with concentrated hydrochloric acid (vigorous foaming). The deposit is separated by filtration, washed in water and dried at 120° C.



[Compound]
Name
cupric oxide
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12].C(=O)([O-])[O-].[K+].[K+]>>[C:2]1([NH:1][C:9]2[C:10](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:11]([OH:13])=[O:12])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
310 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
82 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
82 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
[Compound]
|
Name
|
cupric oxide
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
are refluxed for two hours in an oil bath (air cooler)
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess aniline is initially removed by distillation in vacuum and later by water vapor
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate is poured into a mixture of concentrated hydrochloric acid (60 ml) and water (120 ml) during agitation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the deposit
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is separated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed in water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 120° C
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
by dissolving 50 g in 1000 ml of water containing 25 g of sodium carbonate
|
WAIT
|
Type
|
WAIT
|
|
Details
|
boiling for 5 minutes with 25 g
|
|
Duration
|
5 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This is followed by filtration and precipitation with concentrated hydrochloric acid (vigorous foaming)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The deposit is separated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed in water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 120° C.
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)NC=1C(C(=O)O)=CC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
